- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

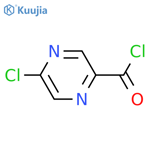

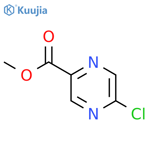

Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)

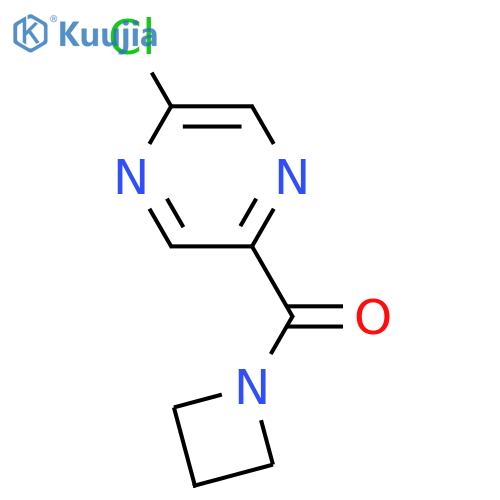

O azetidin-1-il-(5-cloropirazin-2-il)metanona é um composto orgânico heterocíclico que combina um núcleo de azetidina com um grupo pirazina clorado. Sua estrutura única confere propriedades químicas distintas, como alta reatividade e estabilidade, tornando-o útil em sínteses farmacêuticas e agroquímicas. O grupo cloro na posição 5 da pirazina aumenta sua seletividade em reações de acoplamento, enquanto o grupo carbonila facilita a formação de ligações covalentes com outros grupos funcionais. Essas características o tornam valioso como intermediário na produção de compostos bioativos, como inibidores enzimáticos ou ligandos para estudos de química medicinal. Sua pureza e solubilidade em solventes orgânicos comuns também facilitam sua manipulação em laboratório.

915948-98-0 structure

Nome do Produto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

N.o CAS:915948-98-0

MF:C8H8ClN3O

MW:197.621620178223

MDL:MFCD26394902

CID:786935

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propriedades químicas e físicas

Nomes e Identificadores

-

- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-

- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine

- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)

- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine

- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

-

- MDL: MFCD26394902

- Inchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2

- Chave InChI: WIFSSWYPPHSSIV-UHFFFAOYSA-N

- SMILES: O=C(N1CCC1)C1C=NC(Cl)=CN=1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM168300-250mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 250mg |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-250MG |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 250MG |

¥ 1,716.00 | 2023-04-13 | |

| Alichem | A099001633-1g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$721.14 | 2023-08-31 | |

| eNovation Chemicals LLC | D711091-5G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 5g |

$2420 | 2024-07-21 | |

| Chemenu | CM168300-1g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 1g |

$776 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 97% | 10g |

¥ 21,450.00 | 2021-05-07 | |

| Chemenu | CM168300-500mg |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 500mg |

$521 | 2023-03-07 | |

| Chemenu | CM168300-25g |

azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 25g |

$6403 | 2022-08-30 | |

| 1PlusChem | 1P01ECA2-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2315.00 | 2024-04-20 | |

| A2B Chem LLC | AX47914-5g |

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |

915948-98-0 | 95% | 5g |

$2176.00 | 2024-07-18 |

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Método de produção 3

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

2.2 Solvents: Water ; 60 °C → 10 °C

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

3.2 Reagents: Sodium hydroxide Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Método de produção 4

Condições de reacção

1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt

Referência

- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081

Método de produção 5

Condições de reacção

1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C

2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Método de produção 6

Condições de reacção

1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

1.2 Solvents: Water ; 60 °C → 10 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C

2.2 Reagents: Sodium hydroxide Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C

3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C

4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C

4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C

Referência

- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials

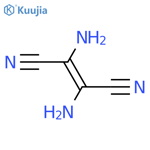

- 2,3-diaminobut-2-enedinitrile

- 5-chloropyrazine-2-carbonyl chloride

- Methyl 5-chloropyrazine-2-carboxylate

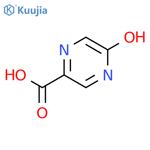

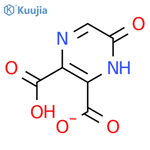

- 5-Hydroxypyrazine-2-carboxylic acid

- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate

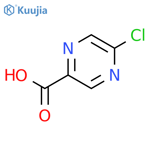

- 5-Chloropyrazine-2-carboxylic acid

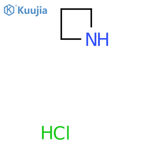

- Azetidine hydrochloride

- 2-oxoacetic acid

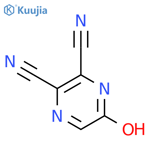

- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Literatura Relacionada

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone) Produtos relacionados

- 2172450-90-5(1-(2-cyclobutylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1568084-77-4((2S)-1,1,1-trifluoro-3-methylbutan-2-ol)

- 32770-97-1(5-Benzothiazolemethanol,2-methyl-)

- 2229104-98-5(3-(5-nitropyridin-2-yl)-2-oxopropanoic acid)

- 2703774-36-9(4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride)

- 168618-65-3(Methyl 3-(2-Cyanophenyl)Benzoate)

- 2680702-21-8(Benzyl 4-(cyanomethyl)-3,5-dimethylpiperazine-1-carboxylate)

- 1214374-65-8(Methyl 4-fluoro-2-(pyridin-4-yl)benzoate)

- 338393-77-4(N'-{(E)-2-(4-Methylphenoxy)phenylmethylidene}-4-(trifluoromethyl)benzenecarbohydrazide)

- 1423701-42-1(Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Pureza:99%

Quantidade:1g

Preço ($):585.0